5-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole
Description
5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole is a hybrid molecule combining an indole scaffold with a modified tropane-like bicyclic system. The indole moiety is substituted at the C5 position with a carbamoyl group derived from 3-methylidene-8-azabicyclo[3.2.1]octane. This structure confers unique steric and electronic properties, making it relevant for pharmacological exploration, particularly in neurotransmitter modulation or kinase inhibition.
Properties
IUPAC Name |
1H-indol-5-yl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-11-8-14-3-4-15(9-11)19(14)17(20)13-2-5-16-12(10-13)6-7-18-16/h2,5-7,10,14-15,18H,1,3-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQPHEOBULVSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole typically involves multi-step organic reactions. One common approach is to start with the indole derivative and introduce the bicyclic structure through a series of cyclization reactions. Specific reagents and catalysts, such as palladium or platinum complexes, are often employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction temperatures, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole: can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while reduction can produce fully saturated bicyclic compounds.
Scientific Research Applications
5-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. The bicyclic structure may enhance the compound’s stability and binding affinity, contributing to its overall biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Bicyclo System
2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole (CAS 2176202-04-1)
- Structure : Cyclopropylidene replaces methylidene at position 3 of the bicyclo system.
- Molecular Formula : C₁₉H₂₀N₂O (MW 292.37) .
- Enhanced lipophilicity due to the cyclopropane ring may improve membrane permeability but reduce solubility.
3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane (CAS 273207-57-1)
- Structure : Features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen.
- Molecular Formula: C₁₃H₂₁NO₂ (MW 223.31) .
- Key Differences :
- The Boc group enhances stability during synthesis but requires deprotection for biological activity.
- Reduced reactivity compared to the target compound due to the absence of the indole-carbamoyl moiety.
Functional Group and Substitution Position Variations
rel-(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate (CAS 89565-68-4)
- Structure : Methyl group on the bicyclo nitrogen; indole substituted at C3 with a carboxylate ester.
- Molecular Formula : C₁₇H₂₀N₂O₂ (MW 284.35) .
- Key Differences: The ester group at C3 (vs. C5 carbamoyl in the target) may confer metabolic lability (e.g., esterase hydrolysis).
(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate (TRC-I627030-50MG)
- Structure : Dimeric indole-carbamoyl and indole-carboxylate groups.
- Molecular Formula : C₂₅H₂₃N₃O₃ (MW 413.47) .
- Key Differences :
- Dual indole moieties may enable bivalent target engagement but reduce bioavailability due to high molecular weight.
- Increased rigidity from the dimeric structure could limit conformational flexibility.
Comparative Data Table
Biological Activity
5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C14H15N3O
- Molecular Weight : 241.29 g/mol
The structure features a bicyclic system with an indole moiety, which is known for its diverse biological activities.
Research suggests that compounds similar to this compound may act as monoamine reuptake inhibitors . This mechanism is critical in the treatment of various neuropsychiatric disorders, including depression and anxiety disorders. Specifically, these compounds can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, thus enhancing their availability in the synaptic cleft and improving mood and cognitive function .
Antidepressant Effects
Studies have indicated that 8-azabicyclo[3.2.1]octane derivatives exhibit antidepressant-like effects in animal models. These compounds have been shown to significantly reduce depressive behaviors in rodents, suggesting their potential use in treating major depressive disorder (MDD) and other mood disorders .
Neuroprotective Properties
The compound may also possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating neurotransmitter levels, it may help protect neuronal integrity and function .
Pain Management
Emerging research indicates that monoamine reuptake inhibitors can also be effective in managing chronic pain conditions. The modulation of pain pathways through serotonin and norepinephrine reuptake inhibition can provide relief for patients suffering from neuropathic pain or fibromyalgia .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole?
- The synthesis involves two key components: the 8-azabicyclo[3.2.1]octane scaffold and the indole carbonyl moiety.
- Bicyclic scaffold synthesis : Use tert-butyl 3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate as a precursor. Deprotection under acidic conditions (e.g., HCl in dioxane) yields the free amine for further coupling .
- Indole coupling : Employ carbodiimide-mediated amidation (e.g., EDC/HOBt) to conjugate the indole-3-carboxylic acid derivative to the bicyclic amine. Reflux conditions in anhydrous DMF or THF are typical .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Nuclear Magnetic Resonance (NMR) :
- Use - and -NMR to confirm the bicyclo[3.2.1]octane scaffold (e.g., methylene protons at δ 2.8–3.5 ppm) and indole carbonyl signals (C=O at ~170 ppm) .
Q. What safety protocols are essential for handling this compound?
- Hazard mitigation : Use PPE (gloves, goggles) due to potential irritancy of the azabicyclo and indole moieties. Avoid inhalation; work in a fume hood .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Consult safety data for structurally related azabicyclo compounds (e.g., 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane) .
Advanced Research Questions
Q. How does stereochemistry in the 8-azabicyclo[3.2.1]octane scaffold influence biological activity?
- Stereochemical impact : The (1R,5S) configuration in analogous compounds enhances receptor binding affinity (e.g., tropane alkaloid derivatives targeting neurotransmitter transporters) .
- Methodological approach : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst) and compare activity in vitro (e.g., radioligand binding assays for serotonin/dopamine receptors) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s neuropharmacological potential?
- Key modifications :
- Bicyclic substituents : Replace the methylidene group with cyclopropylidene to assess steric effects on target engagement .
- Indole modifications : Introduce electron-withdrawing groups (e.g., cyano at C5) to enhance metabolic stability .
- Assay design : Test derivatives in neuronal uptake inhibition assays (e.g., synaptosomal preparations) and measure EC values .
Q. How to resolve contradictions in reported synthetic yields for analogous azabicyclo-indole derivatives?
- Variables affecting yield :
- Solvent polarity : Higher yields reported in DMF vs. THF due to improved solubility of intermediates .
- Catalyst choice : Use of DMAP (4-dimethylaminopyridine) accelerates acylation but may increase side reactions .
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?
- Pharmacokinetic profiling :
- Administer via intravenous (IV) and oral routes in rodents; measure plasma half-life using LC-MS/MS.
- Assess blood-brain barrier penetration via brain/plasma ratio calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
